Product packaging for Duoperone fumarate(Cat. No.:CAS No. 62030-89-1)

Duoperone fumarate

Cat. No.: B1670990
CAS No.: 62030-89-1
M. Wt: 630.7 g/mol
InChI Key: YETRXLVOWPGIHR-WLHGVMLRSA-N
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Description

Historical Context of Related Neuroleptic Compounds

The study of duoperone (B1663491) fumarate (B1241708) is situated within the broader historical development of neuroleptic, or antipsychotic, compounds. The psychopharmacological era was significantly influenced by the serendipitous discovery of chlorpromazine (B137089), a phenothiazine (B1677639) derivative, in the mid-20th century guidetopharmacology.orguni.lu. Chlorpromazine and subsequent early neuroleptics, such as haloperidol (B65202) (a butyrophenone), trifluoperazine, thioridazine, and fluphenazine, were found to be effective in managing psychotic symptoms, largely attributed to their activity at dopamine (B1211576) receptors, particularly the dopamine D2 receptor guidetopharmacology.orguni.lunih.gov.

However, these early or "typical" antipsychotics were often associated with significant neurological side effects, including extrapyramidal symptoms guidetopharmacology.orgnih.gov. This spurred the search for new compounds with improved efficacy and reduced side effect profiles. This led to the development of "atypical" antipsychotics, beginning with compounds like clozapine, which demonstrated effectiveness with a lower propensity for certain neurological adverse effects, partly due to differing receptor binding profiles, including effects on serotonin (B10506) receptors in addition to dopamine receptors guidetopharmacology.orguni.lu. The ongoing research in this field continues to explore compounds with varied pharmacological profiles to address the complexities of psychiatric disorders.

Academic Significance and Foundational Research Perspectives

The academic significance of duoperone fumarate is evidenced by its inclusion in various research and patent literature as a neuroleptic compound. While specific detailed foundational research studies solely focused on this compound are not extensively highlighted in the immediately available broad search results, its repeated listing alongside established neuroleptics like risperidone (B510) in research contexts, such as investigations into drug delivery systems, underscores its relevance as a subject of academic inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30F4N2O5S B1670990 Duoperone fumarate CAS No. 62030-89-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62030-89-1

Molecular Formula

C32H30F4N2O5S

Molecular Weight

630.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone

InChI

InChI=1S/C28H26F4N2OS.C4H4O4/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32;5-3(6)1-2-4(7)8/h1-2,4-11,18,20H,3,12-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YETRXLVOWPGIHR-WLHGVMLRSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-fluorophenyl)(1-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)-4-piperidinyl)methanone
AHR 6646
AHR-6646
duoperone
duoperone fumarate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthetic Strategies for Fumarate (B1241708) Derivatives

The synthesis of the Duoperone (B1663491) free base has been described, involving the alkylation of a substituted piperidine (B6355638) with a phenothiazine (B1677639) derivative. One reported method outlines the reaction of a substituted piperidine intermediate with 3-chloropropanol, followed by conversion of the terminal hydroxyl group to a chloride using thionyl chloride. This resulting halide is then used to alkylate the phenothiazine ring system, yielding Duoperone (the free base). mpdkrc.edu.in

The formation of fumarate salts, including Duoperone fumarate, typically involves the reaction of the free base compound with fumaric acid. This process is a common method in pharmaceutical chemistry to obtain salts with desirable properties such as improved solubility, stability, or crystallinity. mdpi.comiucr.orgchemmethod.comresearchgate.netgoogle.com The reaction is generally carried out in a suitable solvent, leading to the formation of the salt, which can then be isolated, often through crystallization.

For instance, the preparation of other pharmaceutical fumarate salts, such as tetrabenazine (B1681281) fumarate or norpsilocin fumarate, involves dissolving the free base and fumaric acid in a solvent (like methanol (B129727) or ethanol) and allowing the salt to form, often with stirring and controlled cooling to induce crystallization. mdpi.comiucr.orgresearchgate.net A similar approach would be applicable to the synthesis of this compound from Duoperone free base and fumaric acid. One method for preparing quetiapine (B1663577) fumarate, another pharmaceutical fumarate salt, involves reacting quetiapine free base with fumaric acid in a solvent mixture, followed by heating and cooling to obtain crystalline quetiapine fumarate. chemmethod.com

Advanced Synthetic Approaches

Advanced synthetic approaches in pharmaceutical chemistry aim to improve efficiency, reduce environmental impact, and control stereochemistry.

The application of green chemistry principles in the synthesis of pharmaceutical compounds focuses on minimizing waste, using less hazardous materials, and improving energy efficiency. While specific detailed applications of green chemistry principles solely for this compound synthesis are not extensively documented in the provided sources, the broader context of pharmaceutical synthesis is moving towards greener methodologies. The use of ionic liquids, for example, has been explored in pharmaceutical preparations, including compositions that may contain this compound. google.comgoogle.comgoogleapis.com Ionic liquids are considered green solvents due to their low volatility and potential for recyclability, offering an alternative to traditional organic solvents.

Molecular Derivatization for Functional Probes and Conjugates

Molecular derivatization of this compound can involve modifying the compound to create functional probes or conjugates with altered properties, such as targeted delivery or enhanced activity. This compound has been identified as a neuroleptic agent that could potentially be used in conjugates, such as those with fatty acids like docosahexaenoic acid (DHA). googleapis.comgoogle.comgoogleapis.com These conjugates are explored for applications like improving delivery across biological barriers, such as the blood-brain barrier. googleapis.comgoogle.com

Pharmacological Characterization and Molecular Target Interactions

Receptor Binding and Ligand Affinity Studies

Investigations into the receptor binding profile of Duoperone (B1663491) fumarate (B1241708) aim to elucidate its affinity and selectivity for different receptor subtypes. While detailed quantitative binding data (such as Ki values) for Duoperone fumarate are not extensively available in the immediately accessible literature, its classification as a neuroleptic and its reported interactions provide insight into its target profile.

This compound is reported to interact with dopamine (B1211576) receptors. scribd.com Specifically, it has been associated with the Dopamine Receptor D2 (DRD2) subtype. kegg.jpkegg.jp Neuroleptic agents commonly exert their effects, at least in part, through antagonism of DRD2. This compound has been listed alongside other compounds known to target DRD2, such as chlorpromazine (B137089) and perphenazine, in the context of drug interaction studies related to enzymes like CYP2D6 and CYP3A4. kegg.jpkegg.jp This association suggests a functional relationship with DRD2, consistent with its neuroleptic classification.

Interactions with the serotonin (B10506) receptor system have also been reported for this compound. scribd.com It is listed as a serotonin receptor antagonist in some contexts. scribd.com The modulation of serotonin receptors is a common mechanism among various psychotropic agents. While specific serotonin receptor subtypes and the precise nature of this compound's modulatory mechanisms (agonist, antagonist, or partial agonist activity) are not detailed in the readily available information, its reported interaction highlights the involvement of the serotonergic system in its pharmacological profile.

Enzymatic Modulation and Pathway Inhibition/Activation

The interaction of this compound with enzymatic systems and its potential to modulate biochemical pathways are areas of investigation.

Direct enzyme targets for this compound as a primary mechanism of action are not explicitly identified in the available search results. However, in the context of drug interaction data, this compound is listed in association with cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. kegg.jpkegg.jp This association suggests that these enzymes may be involved in the metabolism of this compound, or that this compound may have some effect on the activity of these enzymes, although the precise nature of this interaction (e.g., substrate, inhibitor, inducer) is not specified as its primary pharmacological target. kegg.jpkegg.jp Other fumarate compounds are known to interact with enzymes like fumarate hydratase or H+/K+ ATPase, but this activity is not attributed to this compound based on the current information. patsnap.commit.edu

Intracellular Signaling Pathway Investigations

Understanding how this compound influences intracellular signaling pathways is crucial for elucidating its complete mechanism of action. Receptors targeted by this compound, such as dopamine and serotonin receptors, are known to couple with various intracellular signaling cascades, including G protein-mediated pathways, adenylyl cyclase modulation, and pathways involving beta-arrestin and kinases. mdpi.comyale.edunih.govnih.govfrontiersin.org However, specific studies detailing the direct effects of this compound on these or other intracellular signaling pathways were not found in the accessible literature. Research on other fumarate compounds has indicated modulation of pathways like Nrf2 and NF-kB, but these findings are not directly transferable to this compound without specific investigation. nih.gov

Table 1: Reported Receptor Interactions of this compound

Receptor SystemSubtype (if specified)Reported Interaction TypeSupporting Source(s)
Dopamine ReceptorsDRD2Interaction/Targeted kegg.jpscribd.comkegg.jp
Serotonin ReceptorsNot specified broadly; Serotonin-3 mentioned in a related contextAntagonist (in some contexts) scribd.com

Table 2: Reported Enzyme Associations of this compound

Enzyme SystemSpecific Enzyme (if specified)Nature of Association (e.g., Metabolism, Interaction)Supporting Source(s)
Cytochrome P450CYP2D6Associated in drug interaction lists kegg.jp
Cytochrome P450CYP3A4Associated in drug interaction lists kegg.jp

Exploration of G-Protein Coupled Receptor Signaling Cascades

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play crucial roles in transducing extracellular signals into intracellular responses, and they are targets for a significant proportion of marketed drugs. nih.govfishersci.cauni.lu While some fumarate compounds, such as monomethyl fumarate (MMF), an active metabolite of dimethyl fumarate (DMF), have been shown to act as agonists of specific GPCRs like the hydroxycarboxylic acid receptor 2 (HCAR2), direct evidence detailing the interaction of this compound with specific GPCR signaling cascades is limited in the available search results. The classification of this compound in some databases as "unclassified" in terms of its pharmacological target class, in contrast to other listed compounds with known GPCR targets like dopamine receptors, suggests that its specific GPCR interactions may not be fully elucidated or publicly available.

Analysis of Neurotransmitter Transporter Modulation

Investigation of Endogenous Antioxidant and Anti-inflammatory Pathways (e.g., Nrf2 Activation)

Fumarate compounds are known to influence endogenous antioxidant and anti-inflammatory pathways, notably through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 is considered a key mechanism by which some fumarates, like DMF and MMF, exert their therapeutic effects in conditions characterized by oxidative stress and inflammation. This activation typically involves the modification of cysteine residues on Keap1, a protein that represses Nrf2 under normal conditions, leading to Nrf2 stabilization and translocation to the nucleus.

Furthermore, some fumarates have demonstrated anti-inflammatory effects that are independent of Nrf2 activation, including the inhibition of pro-inflammatory signaling pathways such as NF-κB and influencing immune cell differentiation. While the broader class of fumarates is associated with these mechanisms, specific research detailing the effects of this compound on Nrf2 activation or other endogenous antioxidant and anti-inflammatory pathways was not extensively found in the provided search results. Research on related fumarates indicates their capacity to reduce oxidative stress markers and modulate inflammatory mediators.

Table 1: Relevant Compounds and PubChem CIDs

Compound NamePubChem CID
Duoperone43876
Fumarate5460307
Dimethyl Fumarate637568
Monomethyl Fumarate5369209

Table 2: Summary of Pharmacological Interactions (Based on available data for Duoperone and related fumarates where noted)

Target SystemThis compound Specific FindingsFindings for Related Fumarates (e.g., DMF, MMF)
G-Protein Coupled ReceptorsLimited specific data available.Activation of HCAR2 (a GPCR) observed for MMF.
Neurotransmitter TransportersLimited specific data available regarding direct modulation. Neuroleptic activity observed in animals.General information on neurotransmitter transporter function available.
Antioxidant/Anti-inflammatory Pathways (Nrf2)Limited specific data available regarding direct activation.Activation of Nrf2 pathway by modifying Keap1. Inhibition of NF-κB and modulation of immune cell function.

Detailed Research Findings:

Based on the available search results, detailed research findings specifically on the molecular target interactions of this compound are limited. The information primarily describes it as a compound under investigation with observed neuroleptic and antiemetic effects in animal models. [7, 13, 6 (previously turn)] While the broader class of fumarates, particularly DMF and MMF, have been extensively studied for their interactions with Nrf2 and HCAR2, these specific mechanisms have not been explicitly attributed to this compound in the provided literature. Research on this compound appears to be in early stages regarding the detailed molecular pharmacology requested in the outline. nih.gov

It is important to note that while this compound is a fumarate compound, extrapolating the detailed mechanisms of other fumarates like DMF and MMF directly to this compound without specific research findings is not scientifically rigorous. Future research is needed to fully characterize the molecular targets and signaling pathways influenced by this compound.

Preclinical Pharmacodynamics and Efficacy Studies in Controlled Animal Models

In Vitro Pharmacological Investigations in Cellular Systems

High-Throughput Cellular Assays for Target Engagement

Data from high-throughput cellular assays specifically investigating the target engagement of Duoperone (B1663491) fumarate (B1241708) are not currently available in the public domain.

Biochemical Pathway Analysis in Isolated Cell Lines

Detailed studies on the biochemical pathway analysis of Duoperone fumarate in isolated cell lines have not been identified in the available scientific literature.

In Vivo Neuropharmacological Assessments in Animal Models

Characterization in Neurobehavioral Animal Models

Specific preclinical studies of this compound in animal models of psychiatric disorders such as depression and anxiety have not been reported in the accessible scientific literature.

Information regarding the evaluation of this compound in animal models of addiction and reward pathway dysregulation is not currently available.

Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" that aligns with the detailed preclinical research outline provided. Studies focusing on the in vivo analysis of neurotransmitter system perturbations, assessment of neuroinflammation and neurodegeneration in disease models, correlative biomarker discovery, or the integration of imaging modalities in co-clinical animal model studies for this compound could not be located.

Duoperone is known as a butyrophenone (B1668137) antipsychotic, and its primary mechanism of action is generally understood to involve dopamine (B1211576) D2 receptor antagonism. However, the specific preclinical data required to populate the requested article sections for its fumarate salt form are not available in the public domain. Research on other fumarate-containing compounds, such as dimethyl fumarate, shows significant investigation into neuroinflammatory and neurodegenerative pathways, but this information is not transferable to this compound without direct scientific evidence.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound "this compound."

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies seek to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. sciencepublishinggroup.comresearchgate.netfrontiersin.orgfortunejournals.com These methods use molecular descriptors, which are numerical representations of various chemical and physical properties of a molecule, such as electronic, steric, and lipophilic parameters. sciencepublishinggroup.comfrontiersin.org By building statistical models that correlate these descriptors with observed biological activity, QSAR can be used to predict the activity of new, untested compounds and to gain insights into the structural features important for activity. sciencepublishinggroup.comfrontiersin.org Various QSAR techniques exist, including 2D-QSAR and 3D-QSAR, utilizing different types of descriptors and statistical methods like multiple linear regression, partial least squares, and artificial neural networks. frontiersin.orgmdpi.comnih.gov While QSAR is a widely used tool in drug design sciencepublishinggroup.comfortunejournals.com, specific QSAR studies on Duoperone (B1663491) fumarate (B1241708) were not found in the provided information.

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. researchgate.netfrontiersin.orgmdpi.comnih.gov The goal is to find the optimal binding pose that minimizes the free energy of the complex. mdpi.com This method helps in understanding the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site and is valuable for identifying potential drug candidates and guiding structural modifications. mdpi.comnih.govnih.gov

Molecular dynamics (MD) simulations extend docking studies by providing a dynamic view of the ligand-receptor complex over time. arxiv.orgmdpi.com MD simulations use classical physics to simulate the motions of atoms and molecules, allowing researchers to observe the stability of the complex, conformational changes, and the dynamics of interactions under near-physiological conditions. mdpi.com This provides more realistic insights into the binding process and the behavior of the complex compared to static docking poses. Although these techniques are powerful tools in drug discovery arxiv.org, specific applications of ligand-receptor docking or molecular dynamics simulations involving Duoperone fumarate were not identified in the provided search results.

De Novo Design and Optimization of Analog Compounds

De novo design is a computational approach that aims to design novel molecular structures with desired properties, often tailored to fit a specific binding site of a target protein. This differs from traditional library screening or lead optimization by constructing molecules atom by atom or fragment by fragment. Following initial design or identification of a lead compound, computational methods are extensively used for the optimization of analog compounds. This involves systematically modifying the structure of the lead compound and using computational tools like QSAR, docking, and MD simulations to predict how these modifications affect activity, binding affinity, and other relevant properties. fortunejournals.commdpi.com This iterative process guides the synthesis and testing of new analogs with improved characteristics. While the concept of designing and optimizing analog compounds is central to drug development fortunejournals.com, specific details on de novo design or optimization studies focused on this compound or its analogs were not found in the provided information.

Advanced Analytical Chemistry Methodologies

Chromatographic Techniques for Purity, Impurity Profiling, and Metabolite Analysis

Chromatographic methods are fundamental for separating complex mixtures, enabling the assessment of the purity of Duoperone (B1663491) fumarate (B1241708), the identification and quantification of impurities, and the analysis of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of drug compounds and their related substances. A specific HPLC method has been developed for the determination of duoperone in plasma. amdb.online This indicates the applicability of HPLC for quantifying duoperone in complex biological matrices. Method development for pharmaceutical analysis typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape for the analyte and potential impurities. Validation of such methods is performed according to regulatory guidelines, assessing parameters like specificity, linearity, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). wikipedia.orgwikidata.orgwikipedia.org For a compound like Duoperone fumarate, a validated HPLC method is crucial for routine quality control, monitoring stability, and analyzing samples from various studies.

HPLC Method Validation ParameterDescriptionRelevance for this compound Analysis
SpecificityAbility to measure the analyte accurately in the presence of other components.Ensures that the this compound peak is not interfered with by impurities, degradation products, or matrix components.
LinearityProportionality of the detector response to analyte concentration.Establishes the working range for accurate quantification of this compound and its related substances.
AccuracyCloseness of measured values to the true value.Confirms the reliability of the method for determining the true concentration of this compound.
PrecisionAgreement among individual test results when the method is applied repeatedly.Demonstrates the reproducibility of the method for consistent analysis of this compound.
Detection Limit (LOD)Lowest analyte concentration that can be detected.Important for identifying trace impurities in this compound samples.
Quantitation Limit (LOQ)Lowest analyte concentration that can be reliably quantified.Essential for accurate quantification of impurities and low levels of this compound or metabolites.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, often utilizing smaller particle size columns and higher mobile phase pressures. UPLC is widely applied in pharmaceutical analysis for impurity profiling and the analysis of related substances, providing faster run times and improved separation efficiency. wikipedia.orgwikidata.orgnih.gov While specific applications for this compound were not extensively detailed, UPLC has been used in the analysis of impurities in other fumarate salts, such as Quetiapine (B1663577) fumarate, demonstrating its utility for high-resolution separation of closely related compounds. fishersci.ca This suggests that UPLC could be effectively applied to achieve better separation of this compound from its potential impurities and degradation products, or for faster analysis in high-throughput environments.

Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile organic compounds. In the pharmaceutical industry, GC, often coupled with headspace sampling, is routinely used to determine residual solvents, which are volatile organic impurities that may be present from the manufacturing process. scribd.comnih.govwmcloud.orgwikipedia.orgmims.com While specific data on volatile components in this compound were not found, GC methods would be applicable for monitoring and quantifying any residual solvents or other volatile impurities that might be present in the this compound substance, ensuring compliance with regulatory guidelines such as ICH Q3C. scribd.comwikipedia.org

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are invaluable for the comprehensive analysis of pharmaceuticals.

LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for impurity profiling, identification of degradation products, and metabolite analysis. nih.govguidetopharmacology.orgnih.govmims.comscribd.commims.com The LC component separates the complex mixture, and the MS/MS component provides structural information through fragmentation, allowing for the identification of unknown compounds and sensitive quantification of target analytes. LC-MS/MS is particularly useful for analyzing polar and less volatile compounds, making it suitable for this compound and its potential metabolites. This technique enables the detection and identification of impurities at very low levels and provides detailed structural information about metabolites formed in biological systems. nih.govguidetopharmacology.orgmims.comscribd.commims.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. uni.lunih.gov Similar to GC, GC-MS is applied for the identification and quantification of residual solvents and volatile impurities in pharmaceutical substances. scribd.comwikipedia.org The MS detector provides mass spectral data that can be used to identify eluting compounds by comparison to spectral libraries. uni.lu GC-MS can also be used for the structural characterization of volatile degradation products or impurities.

Spectroscopic and Spectrometric Characterization for Structural Confirmation

Spectroscopic and spectrometric techniques are essential for confirming the chemical structure of this compound and for elucidating the structures of impurities and metabolites.

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits. mims.com For this compound, MS can be used to confirm its molecular weight and elemental composition. Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and analysis of the resulting fragments, providing detailed structural information. This is particularly useful for the structural elucidation of unknown impurities or metabolites, where fragmentation patterns can help piece together the molecular structure. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the intact molecule and its fragments, further aiding in structural confirmation and identification.

Mass Spectrometry TechniqueApplication for this compoundInformation Provided
Full Scan MSConfirming the molecular weight of this compound.Molecular ion mass, confirming nominal mass.
MS/MS (Tandem MS)Structural elucidation of impurities and metabolites.Fragmentation pattern, providing structural subunits.
HRMSDetermining elemental composition of this compound and fragments.Accurate mass measurement, confirming elemental formula.

The application of these advanced analytical chemistry methodologies is critical for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural elucidation of organic molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule.

For a compound like this compound, ¹H NMR and ¹³C NMR spectroscopy would be invaluable for confirming its structure. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provide information about the different types of hydrogen atoms and their environments. Similarly, the ¹³C NMR spectrum reveals the different types of carbon atoms present. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish correlations between protons and carbons, providing a complete map of the molecular connectivity.

While general applications of NMR for structural elucidation and purity determination are well-documented nih.govnih.gov, and NMR has been applied to other fumarate compounds medchemexpress.combiopharmaservices.comnih.gov, specific detailed NMR spectral data for this compound were not found in the consulted literature. Obtaining and interpreting such spectra would be crucial for unequivocally confirming the structure of synthesized or isolated this compound. Quantitative NMR (qNMR) could also be applied to determine the purity of this compound by comparing the integrated signals of the analyte to those of a certified internal standard nih.govnih.gov.

Method Validation and Quality Assurance in Pharmaceutical Analysis

Method validation is a critical process in pharmaceutical analysis to ensure that an analytical method is suitable for its intended purpose. This involves evaluating various performance characteristics to demonstrate the method's reliability, accuracy, and consistency. According to guidelines from organizations like the International Conference on Harmonisation (ICH), key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), range, and robustness bioanalysis-zone.comijpsr.com.

For an analytical method developed to quantify this compound, for instance, using High-Performance Liquid Chromatography (HPLC), validation would involve:

Specificity: Demonstrating that the method can accurately measure this compound in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients ijpsjournal.com.

Linearity: Establishing that the analytical method provides results that are directly proportional to the concentration of this compound within a defined range bioanalysis-zone.combioivt.comresearchgate.net.

Accuracy: Assessing the closeness of the test results obtained by the method to the true value bioanalysis-zone.combioivt.com. This is often evaluated by analyzing samples with known concentrations of this compound (e.g., spiked placebo samples) jocpr.com.

Precision: Evaluating the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample ijpsjournal.com. Precision can be assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision) jocpr.combiopharmaservices.com.

Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) by the method bioivt.comresearchgate.net.

Robustness: Evaluating the capacity of the method to remain unaffected by small, deliberate variations in method parameters biopharmaservices.com.

While the principles of method validation are well-established and examples exist for validating methods for other fumarate salts using techniques like HPLC jocpr.comijpsjournal.combiopharmaservices.combioanalysis-zone.comijpsr.combioivt.comresearchgate.netresearchgate.netresearchgate.net, specific validated method data for the analysis of this compound were not found in the provided search results. A validated analytical method for this compound would be essential for its quality control throughout its lifecycle.

Bioanalytical Methodologies for Preclinical Sample Analysis

Bioanalysis plays a crucial role in preclinical drug development by quantifying drug candidates and their metabolites in biological matrices from animal studies. These studies are essential for understanding the pharmacokinetic (PK) and toxicokinetic (TK) profiles of a compound.

For this compound, bioanalytical methodologies would be developed and validated to quantify its concentration in biological samples such as plasma, serum, urine, or tissue homogenates from preclinical species. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a dominant technique in bioanalysis due to its sensitivity, selectivity, and ability to handle complex biological matrices.

Developing a bioanalytical method for this compound in preclinical samples would involve steps such as:

Sample collection and processing, which may include techniques like microsampling for limited sample volumes researchgate.net.

Sample extraction and clean-up to isolate the analyte from the biological matrix and remove interfering substances.

Chromatographic separation (e.g., using HPLC or UPLC) to separate this compound from other components in the extract.

Detection and quantification using a mass spectrometer, typically a triple quadrupole mass spectrometer (TQMS) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for high sensitivity and specificity.

Validation of a bioanalytical method for this compound in preclinical samples would follow regulatory guidelines, such as those from ICH M10. Key validation parameters in bioanalysis include accuracy, precision, selectivity, sensitivity (LLOQ), linearity, matrix effect, carryover, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term storage, long-term storage) ijpsr.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and regulatory classifications of Duoperone fumarate?

  • Answer : this compound (C₂₈H₂₆F₄N₂OS·C₄H₄O₄) is a phenothiazine-derived antipsychotic agent. Its molecular weight is 281.31 g/mol, and it is regulated by the US FDA under Unique Ingredient Identifier (UNII) G7MM186D7U. It is classified under HS code 29343090 for international trade and assigned NCI Concept Code C74170 . Safety protocols, such as wearing protective gear and ensuring ventilation, should align with guidelines for handling fumarate derivatives (e.g., avoiding inhalation of dust) .

Q. How can researchers design a preliminary in vitro study to assess this compound’s pharmacological activity?

  • Answer : Use the PICOT framework to structure the study:

  • Population : Select cell lines (e.g., neuronal models relevant to antipsychotic mechanisms).

  • Intervention : Apply this compound at varying concentrations (e.g., 1–50 µM).

  • Comparison : Benchmark against established antipsychotics (e.g., fluphenazine derivatives) .

  • Outcome : Measure receptor binding affinity (e.g., dopamine D₂ receptors) via radioligand assays.

  • Time : Assess acute (24-hour) vs. chronic (7-day) exposure effects .

    Parameter Example Value
    Cell LineSH-SY5Y (neuronal)
    Concentration Range1–50 µM
    Control CompoundFluphenazine decanoate
    Key AssayRadioligand binding (D₂)

Q. What are the common pitfalls in formulating research questions about this compound?

  • Answer : Avoid double-barreled questions (e.g., “How does Duoperone affect receptors and metabolize in the liver?”). Instead, split into two questions. Use the FINER criteria to evaluate feasibility, novelty, and relevance. For example:

  • Poor: “Is Duoperone safe?” (Too broad, unmeasurable).
  • Improved: “Does this compound exhibit dose-dependent cytotoxicity in hepatic cell lines?” .

Advanced Research Questions

Q. How can multivariate analysis resolve contradictions in this compound’s pharmacokinetic data?

  • Answer : Conflicting results (e.g., bioavailability variations across studies) may arise from patient-specific factors (e.g., metabolic enzymes, respiratory profiles). Apply multivariate regression models to isolate variables:

  • Dependent Variable : Plasma concentration (AUC₀–₂₄).

  • Independent Variables : CYP2D6 genotype, body mass index (BMI), dosing regimen.

  • Statistical Tools : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) .

    Variable Impact on AUC₀–₂₄ p-value
    CYP2D6 Poor Metabolizer+35%<0.01
    BMI >30-20%0.03

Q. What analytical methodologies are optimal for quantifying this compound in biological matrices?

  • Answer : Use LC-MS/MS for high sensitivity (LOD: 0.1 ng/mL) in plasma or tissue homogenates. Validate methods per ICH guidelines:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns.
  • Chromatography : Reverse-phase C18 column, gradient elution (0.1% formic acid/acetonitrile).
  • Quality Control : Include internal standards (e.g., deuterated Duoperone) to correct for matrix effects .

Q. How can researchers address ethical challenges in clinical trials involving this compound?

  • Answer : Align with PICOT ethical extensions (e.g., PICOT-E):

  • Ethical Considerations : Informed consent for vulnerable populations (e.g., schizophrenia patients).
  • Risk Mitigation : Monitor extrapyramidal symptoms (EPS) using standardized scales (e.g., Simpson-Angus Scale).
  • Data Transparency : Pre-register trials on ClinicalTrials.gov and share adverse event data .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer : Conduct meta-analysis of existing studies to identify confounding factors:

  • Step 1 : Systematically review literature (PRISMA guidelines).

  • Step 2 : Stratify data by model type (e.g., cell vs. animal vs. human).

  • Step 3 : Use funnel plots to detect publication bias.

  • Step 4 : Perform sensitivity analysis excluding outliers .

    Study Type Median IC₅₀ (µM) Range
    In vitro (neuronal)12.58.2–18.7
    In vivo (rodent)25.320.1–30.5

Methodological Frameworks

  • PICOT : Ensures structured clinical question design .
  • FINER : Validates feasibility and novelty of research questions .
  • Multivariate Analysis : Resolves complex data contradictions .

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Reactant of Route 1
Duoperone fumarate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.